molecular formula C6H8N2O3S B13128441 6-Methoxy-5-methylpyrimidine-4-sulfinicacid

6-Methoxy-5-methylpyrimidine-4-sulfinicacid

Katalognummer: B13128441
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: VRQBJLHUTVYLPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-5-methylpyrimidine-4-sulfinicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with methoxy, methyl, and sulfinic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid typically involves the reaction of 5-methylpyrimidine derivatives with methoxy and sulfinic acid substituents. One common method includes the use of acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-5-methylpyrimidine-4-sulfinicacid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methoxy-5-methylpyrimidine-4-sulfinicacid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and sulfinic acid groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

6-methoxy-5-methylpyrimidine-4-sulfinic acid

InChI

InChI=1S/C6H8N2O3S/c1-4-5(11-2)7-3-8-6(4)12(9)10/h3H,1-2H3,(H,9,10)

InChI-Schlüssel

VRQBJLHUTVYLPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CN=C1S(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.